1-Bromopyrene
Overview
Description
1-Bromopyrene, a polycyclic aromatic hydrocarbon (PAH), is a mono bromo substituted pyrene derivative. Its synthesis has been reported. Its gas phase UV-absorption spectra in the UV wavelength range at elevated temperature has been studied. Electron affinitiy (EA) of this compound has been investigated using electron attachment desorption chemical ionization mass spectrometry (DCI-MS) and triple quadrupole tandem mass spectrometry. It participates in the synthesis of novel ruthenium (II) bipyridine or terpyridine complexes bearing pyrene moiety. The reaction of this compound cation radical with water in acetonitrile has been analyzed using the electron transfer stopped-flow (ETSF) method.
Scientific Research Applications
Catalysis and Synthesis
- Feng et al. (2015) explored the bromination mechanism of 2-tert-butylpyrene, yielding mono-, di-, tri-, and tetra-bromopyrenes. They utilized iron(III) bromide catalysis and demonstrated the significance of FeBr3 in lowering activation energy and reducing steric hindrance. This process is instrumental in synthesizing aryl-functionalized pyrene derivatives with varied applications in organic synthesis and material science (Feng et al., 2015).
Electrosynthesis and Photophysical Properties
- Wang et al. (2012) reported the electrochemical synthesis of bromo-group-substituted oligopyrene films from 1-bromopyrene. These films exhibit blue light emission and have applications in optoelectronic materials, DNA fluorescence probes, and electrochemical sensors (Wang et al., 2012).
Structural Analysis and Molecular Interactions
- Taylor et al. (2006) studied the structural properties of this compound, focusing on its planar configuration and π-π interactions. Such molecular insights are crucial in materials science and molecular engineering (Taylor et al., 2006).
Fluorescent Probes and Detection Applications
- Kovalev et al. (2014) utilized this compound in the synthesis of fluorescent probes for detecting terpene trilactones in Ginkgo biloba leaves extract. This highlights its application in analytical chemistry and bioassays (Kovalev et al., 2014).
Electronic Property Tuning
- Sharif et al. (2011) discussed the conversion of this compound into various substituted styrenes, studying their electronic properties and their potential in electronic and photonic applications (Sharif et al., 2011).
Organic Electronics and Light Emitting Devices
- Salunke et al. (2016) transformed 1,3,6,8-tetrabromopyrene into electroluminescent semiconductors for OLED devices. This demonstrates its utility in developing new classes of organic semiconducting materials (Salunke et al., 2016).
Mechanism of Action
Target of Action
1-Bromopyrene, a mono bromo substituted pyrene derivative, is a polycyclic aromatic hydrocarbon (PAH) . It primarily targets human skin keratinocytes . Keratinocytes are the predominant cell type in the epidermis, the outermost layer of the skin, and play a crucial role in the barrier function of the skin .
Mode of Action
This compound interacts with its targets, the keratinocytes, inducing phototoxicity, DNA damage, and repair .
Biochemical Pathways
It is known that this compound can induce phototoxicity and dna damage in human skin keratinocytes . This suggests that it may interfere with the normal cellular processes in these cells, leading to DNA damage and triggering the cells’ repair mechanisms.
Result of Action
The primary result of this compound’s action is the induction of phototoxicity and DNA damage in human skin keratinocytes . Phototoxicity refers to a skin reaction that occurs when a chemical substance absorbs light and then damages the skin. DNA damage, on the other hand, can lead to mutations and potentially contribute to the development of skin cancer.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to light can enhance its phototoxic effects . Additionally, the presence of other chemical substances in the environment can potentially affect its stability and action. More research is needed to fully understand these interactions.
Safety and Hazards
Future Directions
The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies . By elucidating efficient synthetic methodologies and reaction conditions, future research can contribute to advancing the synthesis and functionalization strategies of pyrene derivatives .
Biochemical Analysis
Biochemical Properties
1-Bromopyrene plays a significant role in biochemical reactions. It serves as a vital intermediate in synthetic routes . The substitution pattern of bromoderivatives like this compound significantly impacts their subsequent functionalisation and properties
Cellular Effects
This compound has been used in comparative studies of the effects of substituents of some pyrene derivatives in inducing phototoxicity, DNA damage and repair in human skin keratinocytes, and light-induced lipid peroxidation in methanol
Molecular Mechanism
The molecular mechanism of this compound involves its distinct electronic structure, which dictates the preferential electrophilic aromatic substitution reactions at specific positions
Properties
IUPAC Name |
1-bromopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGLETVERPVXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169077 | |
Record name | 1-Bromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystals; [Alfa Aesar MSDS] | |
Record name | 1-Bromopyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1714-29-0 | |
Record name | 1-Bromopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001714290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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